(R)-2-Chloro-1-(3-chlorophenyl)ethanol
Overview
Description
®-2-Chloro-1-(3-chlorophenyl)ethanol is a chiral compound with the molecular formula C8H8Cl2O. It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Chloro-1-(3-chlorophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using biocatalysts such as acetone powder of Geotrichum candidum. This method provides high enantiomeric excess and yield . Another method involves the use of lipase CALB as a biological resolution catalyst, along with acidic resin and 4-chlorophenol ester as an acyl donor .
Industrial Production Methods
In industrial settings, the production of ®-2-Chloro-1-(3-chlorophenyl)ethanol often employs chemical and biological processes. Chemical methods include asymmetric reduction using chiral catalysts such as CBS (chiral 1,2,3-oxazaborolidines) or rare-earth metal catalysts like ruthenium, rhodium, and iridium . Biological processes involve the use of enzymes for kinetic resolution or asymmetric reduction .
Chemical Reactions Analysis
Types of Reactions
®-2-Chloro-1-(3-chlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-2-Chloro-1-(3-chlorophenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and stereoselective processes.
Medicine: Serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ®-2-Chloro-1-(3-chlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of various metabolites. These metabolites can further interact with biological targets, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
®-2-Chloro-1-(m-chlorophenyl)ethanol: Similar structure but with a different position of the chlorine atom on the phenyl ring.
®-2,2,2-Trifluoro-1-(3-chlorophenyl)ethanol: Contains trifluoromethyl group instead of a chlorine atom.
®-1-(3-Chlorophenyl)-2-chloroethanol: Similar structure but with a different arrangement of the hydroxyl and chlorine groups.
Uniqueness
®-2-Chloro-1-(3-chlorophenyl)ethanol is unique due to its specific stereochemistry and the presence of two chlorine atoms on the phenyl ring. This configuration imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
(1R)-2-chloro-1-(3-chlorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSKQOSGSUKVDG-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@H](CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438879 | |
Record name | (R)-2-Chloro-1-(3-chlorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142763-10-8 | |
Record name | (R)-2-Chloro-1-(3-chlorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (R)-2-Chloro-1-(3-chlorophenyl)ethanol significant in pharmaceutical synthesis?
A1: this compound is a valuable chiral building block for synthesizing various pharmaceutical compounds. Its chiral center allows for the creation of enantiomerically pure drugs, which is crucial as different enantiomers can exhibit distinct pharmacological activities and safety profiles.
Q2: How can this compound be produced efficiently?
A2: Research has shown the potential of biocatalytic methods for producing this compound. One study [1] successfully utilized phenylacetaldehyde reductase (PAR) from Corynebacterium strain ST-10 to synthesize this compound from m-chlorophenacyl chloride with high enantiomeric purity (>98% ee) and yield (28 mg/mL). Another study [2] investigated permeabilized whole cells of Candida ontarioensis for the same purpose, demonstrating the potential of different microbial systems for efficient biocatalysis.
Q3: What are the advantages of using biocatalysts like PAR for this compound production?
A3: Biocatalysts like PAR offer several advantages:
Q4: Are there any challenges associated with scaling up the biocatalytic production of this compound?
A4: While biocatalysis offers a promising route, scaling up production presents challenges:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.